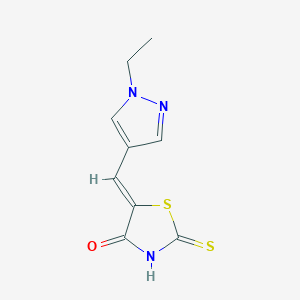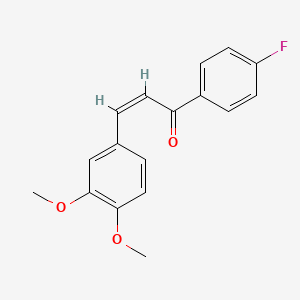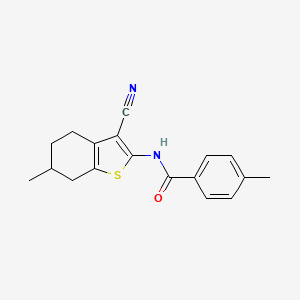![molecular formula C18H25ClN4O2 B14927791 5-tert-butyl-N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-N-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B14927791.png)
5-tert-butyl-N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-N-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(TERT-BUTYL)-N~3~-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N~3~-METHYL-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of benzisoxazole derivatives This compound is characterized by its unique structure, which includes a tert-butyl group, a chlorinated pyrazole moiety, and a tetrahydrobenzisoxazole core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(TERT-BUTYL)-N~3~-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N~3~-METHYL-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole moiety: This step involves the reaction of 4-chloro-1-methyl-1H-pyrazole with an appropriate alkylating agent to introduce the methyl group.
Construction of the benzisoxazole core: This step involves the cyclization of a suitable precursor to form the tetrahydrobenzisoxazole ring.
Coupling of the pyrazole and benzisoxazole units: This step involves the use of a coupling reagent to link the pyrazole moiety to the benzisoxazole core.
Introduction of the tert-butyl group: This step involves the alkylation of the benzisoxazole core with a tert-butylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(TERT-BUTYL)-N~3~-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N~3~-METHYL-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under appropriate conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole and benzisoxazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups at specific positions on the molecule.
Applications De Recherche Scientifique
5-(TERT-BUTYL)-N~3~-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N~3~-METHYL-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.
Organic Synthesis: The compound can be used as a building block in the synthesis of more complex molecules.
Biological Research: The compound is used in studies to understand its interactions with biological targets and its potential therapeutic effects.
Industrial Applications: The compound may have applications in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-(TERT-BUTYL)-N~3~-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N~3~-METHYL-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through its binding to these targets, leading to changes in their activity and subsequent biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(5-Tert-Butyl-2-Methyl-2H-Pyrazol-3-Yl)-3-(4-Chloro-Phenyl)-Urea: This compound shares structural similarities with the pyrazole and chlorinated phenyl groups.
tert-Butyl((4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)methyl)(methyl): This compound also contains a pyrazole moiety and a tert-butyl group.
Uniqueness
5-(TERT-BUTYL)-N~3~-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N~3~-METHYL-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and its tetrahydrobenzisoxazole core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C18H25ClN4O2 |
|---|---|
Poids moléculaire |
364.9 g/mol |
Nom IUPAC |
5-tert-butyl-N-[(4-chloro-2-methylpyrazol-3-yl)methyl]-N-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide |
InChI |
InChI=1S/C18H25ClN4O2/c1-18(2,3)11-6-7-15-12(8-11)16(21-25-15)17(24)22(4)10-14-13(19)9-20-23(14)5/h9,11H,6-8,10H2,1-5H3 |
Clé InChI |
IFBPQGJZDAJCAO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1CCC2=C(C1)C(=NO2)C(=O)N(C)CC3=C(C=NN3C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-benzyl-3,6-dimethyl-N-(1-propyl-1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14927711.png)

![2-({3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)-N-(2-phenylethyl)hydrazinecarbothioamide](/img/structure/B14927716.png)

![[4-(2-Chlorobenzyl)piperazin-1-yl][1-(methylsulfonyl)piperidin-3-yl]methanone](/img/structure/B14927726.png)
![N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B14927735.png)
![5-(4-fluorophenyl)-N-[2-(1-methylpiperidin-4-yl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B14927742.png)


![4-(thiophen-2-yl)-2-[3-(thiophen-2-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B14927767.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropyl]-6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14927769.png)
![2-{4-[(4-Methoxyphenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B14927782.png)
![N-[1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-yl]-3-(4-fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14927784.png)
![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide](/img/structure/B14927790.png)
